4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate amido-nitriles under mild conditions. The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the substituents are electron-withdrawing.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Triazoles: Known for their biological activities and used in drug discovery.
Indoles: Important in medicinal chemistry for their anti-tumor properties.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-(2-methylpropoxy)phenyl)ethyl)-2-thioxo- is unique due to its specific substituents and the presence of a thioxo group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88655-32-7 |
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Molecular Formula |
C16H22N2O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[2-[4-(2-methylpropoxy)phenyl]ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C16H22N2O2S/c1-12(2)11-20-14-5-3-13(4-6-14)7-9-18-10-8-15(19)17-16(18)21/h3-6,12H,7-11H2,1-2H3,(H,17,19,21) |
InChI Key |
XTZYBZMXUWTENX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
Origin of Product |
United States |
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